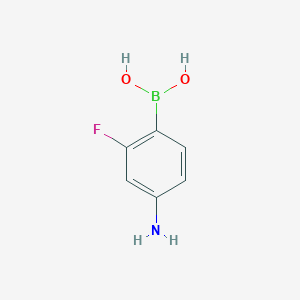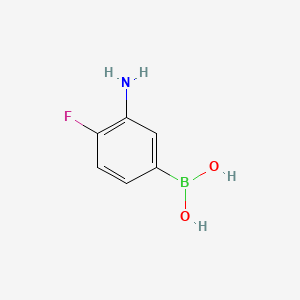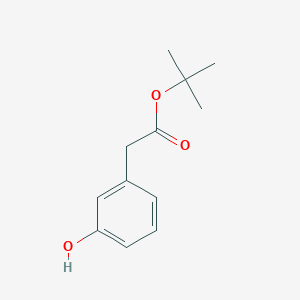
2-(3-羟基苯基)乙酸叔丁酯
描述
Tert-butyl 2-(3-hydroxyphenyl)acetate is an organic compound with the molecular formula C12H16O3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a hydroxy group at the third position and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
科学研究应用
Tert-butyl 2-(3-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
Target of Action
Similar compounds are often used in organic synthesis, suggesting that its targets could be various organic compounds undergoing chemical reactions .
Mode of Action
It’s worth noting that tert-butyl groups in organic compounds are known to be strong, non-nucleophilic bases that readily abstract acidic protons from substrates .
Biochemical Pathways
Compounds with tert-butyl groups are often involved in various organic reactions, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
The presence of the tert-butyl group suggests that it may participate in various organic reactions, leading to the formation of new compounds .
Action Environment
It’s important to note that environmental conditions such as temperature, ph, and the presence of other chemicals can potentially affect the reactivity and stability of organic compounds .
生化分析
Biochemical Properties
Tert-butyl 2-(3-hydroxyphenyl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions involves its hydrolysis by esterases, which cleave the ester bond to produce 3-hydroxyphenylacetic acid and tert-butyl alcohol. This reaction is crucial as it releases the active hydroxyphenylacetic acid, which can further participate in metabolic pathways. Additionally, tert-butyl 2-(3-hydroxyphenyl)acetate may interact with cytochrome P450 enzymes, leading to its oxidation and subsequent metabolic transformation .
Cellular Effects
Tert-butyl 2-(3-hydroxyphenyl)acetate influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response elements. This modulation leads to changes in gene expression, enhancing the cell’s ability to combat oxidative stress. Furthermore, tert-butyl 2-(3-hydroxyphenyl)acetate impacts cellular metabolism by altering the levels of reactive oxygen species and influencing mitochondrial function .
Molecular Mechanism
The molecular mechanism of action of tert-butyl 2-(3-hydroxyphenyl)acetate involves several key interactions. The compound binds to specific enzymes and proteins, leading to either inhibition or activation of their functions. For instance, its interaction with esterases results in the hydrolysis of the ester bond, releasing active metabolites. Additionally, tert-butyl 2-(3-hydroxyphenyl)acetate can inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds. These interactions lead to changes in gene expression and cellular responses, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 2-(3-hydroxyphenyl)acetate change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals. Studies have shown that tert-butyl 2-(3-hydroxyphenyl)acetate is relatively stable under standard laboratory conditions but may degrade over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of tert-butyl 2-(3-hydroxyphenyl)acetate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant responses and improved cellular function. At higher doses, it can induce toxic effects, including oxidative stress, mitochondrial dysfunction, and apoptosis. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Tert-butyl 2-(3-hydroxyphenyl)acetate is involved in several metabolic pathways. Upon hydrolysis by esterases, the resulting 3-hydroxyphenylacetic acid can enter various metabolic routes, including the citric acid cycle. The compound also interacts with cytochrome P450 enzymes, leading to its oxidation and the formation of metabolites. These metabolic transformations influence the overall metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of tert-butyl 2-(3-hydroxyphenyl)acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions determine the compound’s bioavailability and its overall effects on cellular function .
Subcellular Localization
Tert-butyl 2-(3-hydroxyphenyl)acetate exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. This subcellular distribution affects the compound’s activity and function, contributing to its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
Tert-butyl 2-(3-hydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxyphenylacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl 2-(3-hydroxyphenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .
化学反应分析
Types of Reactions
Tert-butyl 2-(3-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 3-oxo-phenylacetic acid tert-butyl ester.
Reduction: 2-(3-hydroxyphenyl)ethanol.
Substitution: 3-alkoxyphenylacetic acid tert-butyl ester.
相似化合物的比较
Similar Compounds
Phenylacetic acid: Lacks the tert-butyl ester group, making it more polar and less lipophilic.
3-Hydroxyphenylacetic acid: Similar structure but without the esterification, leading to different reactivity and solubility properties.
Tert-butyl phenylacetate: Lacks the hydroxy group, resulting in different chemical behavior and applications.
Uniqueness
Tert-butyl 2-(3-hydroxyphenyl)acetate is unique due to the presence of both the hydroxy and tert-butyl ester groups, which confer distinct chemical and physical properties.
属性
IUPAC Name |
tert-butyl 2-(3-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATJQJBKBKEGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



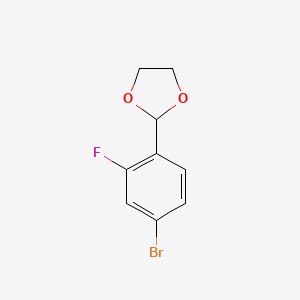

![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)

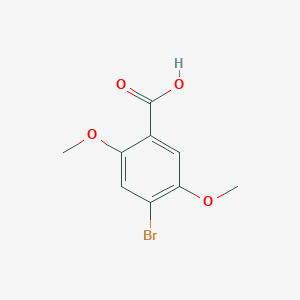
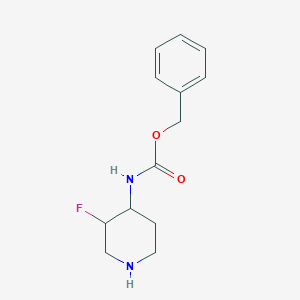
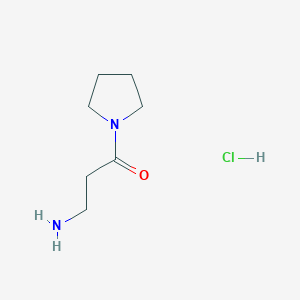
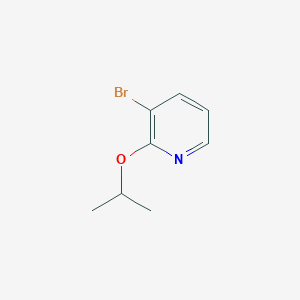
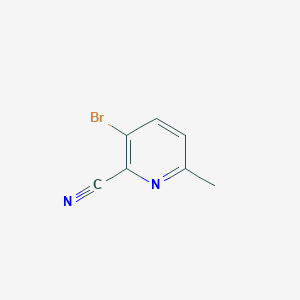
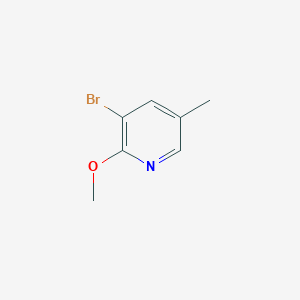
![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)
